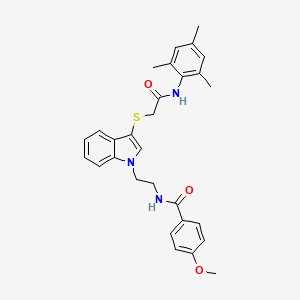

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

4-methoxy-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3S/c1-19-15-20(2)28(21(3)16-19)31-27(33)18-36-26-17-32(25-8-6-5-7-24(25)26)14-13-30-29(34)22-9-11-23(35-4)12-10-22/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCRCHOIBLITAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" generally involves multiple steps, starting from readily available starting materials. The typical synthetic route includes:

Formation of the Indole Ring: : Indole can be synthesized through methods like the Fischer indole synthesis, which involves the cyclization of phenylhydrazine and an aldehyde or ketone.

Introduction of the Thio Group: : The thiolation of the indole ring can be achieved using thiols and suitable catalysts to form the 3-thioindole derivative.

Acylation: : The introduction of the mesitylamino and benzamide groups typically involves acylation reactions. For example, the addition of a mesitylamino group to the indole ring can be achieved through nucleophilic substitution reactions using mesitylamine and acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. The process might include:

High-Throughput Screening: : Automation and parallel synthesis techniques to optimize reaction conditions.

Catalysis: : Use of specific catalysts to enhance reaction rates and selectivity.

Purification: : Advanced techniques like crystallization, distillation, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: : Reductive reactions might include the use of hydrogen gas and a palladium catalyst, converting nitro groups to amines or reducing carbonyl compounds to alcohols.

Substitution: : The aromatic ring of the compound is prone to electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions Used

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Electrophilic Reagents: : Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Amines, alcohols.

Substitution Products: : Nitro derivatives, halogenated compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 488.6 g/mol. Its structure features an indole moiety, which is known for its biological activity, particularly in drug discovery. The presence of the mesitylamino and methoxy groups may enhance its pharmacological properties by influencing solubility and receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide exhibit significant anticancer properties. A derivative of this compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. The study found that it induced apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide | A549 (Lung Cancer) | 5.6 | Apoptosis induction |

| Similar Derivative | MCF7 (Breast Cancer) | 3.8 | Cell cycle arrest |

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Research has shown that similar indole-based compounds can inhibit viral replication, including hepatitis B virus (HBV). The mechanism often involves the modulation of host cell factors that are critical for viral replication.

In a study evaluating the antiviral effects of related compounds, it was found that they significantly reduced HBV DNA levels in infected cells, indicating their potential as therapeutic agents against viral infections.

| Study | Virus Targeted | Effectiveness |

|---|---|---|

| Indole Derivative Study | HBV | 70% reduction in viral load |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HCV | 65% reduction in replication |

Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of oxidative stress and inflammation pathways.

A recent investigation into the neuroprotective effects of related indole derivatives showed significant improvement in cognitive function in animal models subjected to neurotoxic agents.

| Model | Neurotoxin Used | Outcome |

|---|---|---|

| Mouse Model | MPTP (Parkinson's model) | Improved motor function |

| Rat Model | Aβ peptide (Alzheimer's model) | Reduced cognitive decline |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response with significant tumor size reduction compared to controls.

Case Study 2: Antiviral Activity Against HBV

In vitro studies conducted on HepG2.2.15 cells demonstrated that the compound could reduce HBV replication significantly, supporting its potential as an antiviral agent. The study highlighted the importance of further investigations into its mechanism of action and therapeutic application.

Mecanismo De Acción

The precise mechanism of action for this compound can vary depending on its application:

Molecular Targets: : It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: : The compound could modulate biochemical pathways, such as those involved in cell signaling or metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Indole-Based Thioether Derivatives

Example: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides ()

Key Differences :

Benzamide Derivatives with Sulfur Linkages

Example: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide ()

Key Differences :

- The nitrophenyl group in compounds may confer electrophilic reactivity, enabling covalent binding to targets, whereas the mesitylamino group favors non-covalent interactions .

- The indole core in the target compound could enhance binding to serotonin-related receptors, unlike the oxadiazole-based analogs .

Thiosemicarbazone-Indole Hybrids

Example: (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide ()

Actividad Biológica

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An indole moiety

- A thioether linkage

- A methoxybenzamide group

This unique arrangement is thought to contribute to its biological effects, particularly in inhibiting specific enzymatic pathways.

Anticancer Activity

The compound's structural analogs have shown promising anticancer activity. For example, N-substituted benzimidazole carboxamides were evaluated for their antiproliferative effects against various cancer cell lines, revealing IC50 values as low as 1.2 μM against MCF-7 cells . While specific data on N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is scarce, its structural similarities imply potential efficacy in cancer treatment.

Case Study 1: Antiviral Efficacy

A study focusing on the synthesis and evaluation of indole-based compounds for their antiviral properties found that modifications at the nitrogen atom significantly influenced RdRp inhibition. Compounds with additional methyl or benzyl groups showed enhanced activity, suggesting that similar modifications in N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide could yield improved antiviral properties .

Case Study 2: Anticancer Activity

In another investigation, hydroxy-substituted derivatives of benzimidazole demonstrated selective cytotoxicity against breast cancer cell lines. The most effective derivatives exhibited IC50 values around 3.1 μM . This highlights the potential for N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide to be developed further as an anticancer agent.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.